molecular formula C14H24N4O2S B7161517 N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine

N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine

Cat. No.: B7161517
M. Wt: 312.43 g/mol
InChI Key: BNYKAFMNOKSSPG-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a dimethylamino group and a methylsulfonylcyclohexyl group

Properties

IUPAC Name

N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O2S/c1-18(2)14-15-9-8-11(17-14)10-16-12-6-4-5-7-13(12)21(3,19)20/h8-9,12-13,16H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYKAFMNOKSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC2CCCCC2S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine typically involves multiple steps

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of phase transfer catalysts and environmentally friendly reagents to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-[[(2-methylsulfonylcyclohexyl)amino]methyl]pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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